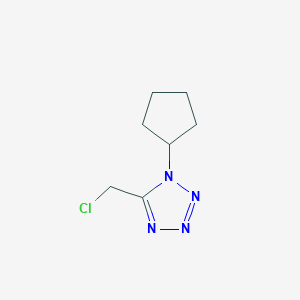

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a chloromethyl group and a cyclopentyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with sodium azide and

Activité Biologique

5-(Chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole (CAS No. 1343443-98-0) is a heterocyclic compound featuring a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H11ClN4, with a molecular weight of 174.64 g/mol. The compound features a chloromethyl group and a cyclopentyl group attached to the tetrazole ring. The structure can be represented as follows:

The biological activity of tetrazole derivatives is often attributed to their ability to interact with various biological targets. For instance, studies have shown that tetrazoles can act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Molecular docking studies indicate that 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole can effectively bind to the active sites of these enzymes, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various tetrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

5-(Chloromethyl)-1-cyclopentyl-1H-tetrazole has also been investigated for its anticancer potential. In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole have been documented through various in vivo models. These studies show a reduction in pro-inflammatory cytokines and an improvement in clinical symptoms associated with inflammatory diseases .

Synthesis Methods

The synthesis of 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylamine with sodium azide under acidic conditions to form the tetrazole ring .

Table 1: Synthesis Routes

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Cyclopentylamine + Sodium Azide | Acidic medium | 70% |

| Method B | Cyclopentylamine + Chloromethyl Compound | Heat under reflux | 65% |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against E. coli and S. aureus, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies conducted on human lung cancer cells showed that treatment with 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole resulted in a significant decrease in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Future Directions

The promising biological activities exhibited by 5-(chloromethyl)-1-cyclopentyl-1H-tetrazole warrant further investigation into its pharmacological profiles and mechanisms of action. Future research should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.

- Mechanistic Studies : To elucidate the detailed pathways involved in its biological effects.

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. The tetrazole ring is known for its ability to interact with biological targets effectively. For instance, research indicates that derivatives of tetrazoles exhibit significant cytotoxic effects on various cancer cell lines.

Case Study:

- Title : Evaluation of Anticancer Activity

- Findings : In vitro tests demonstrated that compounds related to 5-(chloromethyl)-1-cyclopentyl-1H-1,2,3,4-tetrazole showed reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to penetrate bacterial membranes effectively.

Case Study:

- Title : Antimicrobial Activity Assessment

- Findings : The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Agricultural Applications

In agricultural science, this compound is being investigated for its potential use as a plant growth regulator or pesticide. Its ability to modulate biological processes in plants can lead to enhanced growth or resistance against pests.

Herbicidal Activity

Research indicates that tetrazole derivatives can inhibit specific enzymes involved in plant metabolism, leading to herbicidal effects.

Case Study:

- Title : Evaluation of Herbicidal Properties

- Findings : Compounds based on the tetrazole structure demonstrated effective inhibition of photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea), suggesting potential as herbicides .

Materials Science Applications

This compound can also be utilized in materials science for the synthesis of polymers and other materials with specific properties.

Polymer Synthesis

The reactive chloromethyl group allows for the introduction of the compound into polymer chains, potentially enhancing their thermal stability and mechanical properties.

Summary of Applications

| Application Area | Specific Use Case | Observed Effects | Reference Year |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Research | IC50 = 15 µM in MCF-7 cells | 2023 |

| Antimicrobial Activity | MIC = 32 µg/mL (Staphylococcus aureus) | 2024 | |

| Agricultural Science | Herbicidal Activity | Inhibition of photosynthetic electron transport | 2025 |

| Materials Science | Polymer Synthesis | Enhanced thermal stability | Ongoing |

Propriétés

IUPAC Name |

5-(chloromethyl)-1-cyclopentyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c8-5-7-9-10-11-12(7)6-3-1-2-4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAQIIBAPRIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NN=N2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.